molecular formula C19H16N2O5 B12812366 N-(1H-Indol-3-yloxoacetyl)-DL-tyrosine CAS No. 97500-66-8

N-(1H-Indol-3-yloxoacetyl)-DL-tyrosine

Cat. No.: B12812366
CAS No.: 97500-66-8
M. Wt: 352.3 g/mol
InChI Key: YOEMWLPRWFIQCU-UHFFFAOYSA-N
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Description

N-(1H-Indol-3-yloxoacetyl)-DL-tyrosine is a synthetic derivative of DL-tyrosine, a racemic mixture of D- and L-tyrosine enantiomers. The parent compound, DL-tyrosine (CAS 556-03-6), is a non-proteinogenic amino acid with the molecular formula C₉H₁₁NO₃ and a molecular weight of 180.80 g/mol . It is a white, odorless powder soluble in water, commonly used in educational and research settings .

Properties

CAS No.

97500-66-8

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]propanoic acid

InChI

InChI=1S/C19H16N2O5/c22-12-7-5-11(6-8-12)9-16(19(25)26)21-18(24)17(23)14-10-20-15-4-2-1-3-13(14)15/h1-8,10,16,20,22H,9H2,(H,21,24)(H,25,26)

InChI Key

YOEMWLPRWFIQCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Indol-3-yloxoacetyl)-DL-tyrosine typically involves the reaction of indole derivatives with tyrosine or its derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the high yield of the desired product. The process typically involves the use of robust reaction conditions and purification techniques to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1H-Indol-3-yloxoacetyl)-DL-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-(1H-Indol-3-yloxoacetyl)-DL-tyrosine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-Indol-3-yloxoacetyl)-DL-tyrosine involves its interaction with various molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can interact with enzymes involved in the synthesis of neurotransmitters, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Modifications

The table below compares N-(1H-Indol-3-yloxoacetyl)-DL-tyrosine with other tyrosine derivatives, emphasizing structural differences and applications:

Compound Name Structural Modification Molecular Formula Key Properties/Applications References
DL-Tyrosine None (parent compound) C₉H₁₁NO₃ Educational use, non-hazardous
Ethyl ether salicylidene DL-tyrosine Salicylidene Schiff base + ethyl ether Not specified Anticancer activity in nanocomposites
3-Methyl-L-tyrosine Methyl group at position 3 C₁₀H₁₃NO₃ Undefined toxicity; research use
N-Acetyl-L-tyrosine Acetylation of amino group C₁₁H₁₃NO₄ Biochemical stability studies
2,4,5-Trihydroxy-DL-phenylalanine Additional hydroxyl groups C₉H₁₁NO₅ Structural analog; redox activity
This compound Indole oxoacetyl group C₁₉H₁₇N₂O₅ (hypothetical) Hypothesized enhanced bioactivity (e.g., enzyme inhibition) N/A

Key Observations :

  • Optical Activity : Like DL-tyrosine, this compound is a racemic mixture. Analytical methods such as LCMS with chiral derivatization (e.g., Marfey’s reagent) can resolve enantiomers, as demonstrated for DL-tyrosine .

Analytical Differentiation

  • Enantiomer Separation : DL-tyrosine shows two LCMS peaks (D and L forms), whereas L-tyrosine displays one . Similar separation would apply to this compound.
  • Stability : Schiff base derivatives like ethyl ether salicylidene DL-tyrosine are prone to hydrolysis , whereas acetylated or indole-modified tyrosine may exhibit greater stability .

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